2-(Chloromethyl)-3-fluorobenzonitrile
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Overview
Description
2-(Chloromethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluorobenzonitrile typically involves the chloromethylation of 3-fluorobenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of 3-fluorobenzonitrile, followed by rearomatization of the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
2-(Chloromethyl)-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding or other interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-fluorobenzonitrile
- 2-(Chloromethyl)-3-chlorobenzonitrile
- 2-(Chloromethyl)-3-bromobenzonitrile
Uniqueness
2-(Chloromethyl)-3-fluorobenzonitrile is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the chloromethyl and nitrile groups also provides a versatile platform for further functionalization, making it a valuable intermediate in various synthetic pathways.
Biological Activity
2-(Chloromethyl)-3-fluorobenzonitrile is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a fluorine atom attached to a benzonitrile structure, which can influence its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C8H6ClF
- Molecular Weight : 169.58 g/mol
- Structure : The compound consists of a benzene ring substituted with a chloromethyl group and a fluorine atom, which impacts its lipophilicity and biological availability.
The biological activity of this compound is primarily attributed to:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to inhibitory effects on various biological pathways.
- Fluorine Substitution Effects : The presence of fluorine can enhance the compound's stability and reactivity, affecting its interaction with enzymes and receptors, which may lead to altered pharmacokinetics and pharmacodynamics.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that fluorinated benzonitriles can inhibit tumor growth in various cancer models. The introduction of halogens often enhances the potency of such compounds against cancer cells by promoting apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Its structural characteristics enable it to interact with bacterial membranes or enzymes critical for bacterial survival. In vitro studies suggest that halogenated compounds can exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts .
Case Studies
- Anticancer Activity : In a study involving various fluorinated compounds, this compound was tested against lung and breast cancer cell lines. Results indicated a notable reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential as an anticancer agent .
- Antimicrobial Efficacy : Another study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Data Tables
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 |
InChI Key |
AUAQLCCMJHHCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)C#N |
Origin of Product |
United States |
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